Regioisomeric Identity: Triazole-N3-Dimethylamino Versus Phenyl-Dimethylamino Substitution
The target compound bears the dimethylamino substituent directly on the triazole C3 position, giving a calculated XLogP3 of approximately 0.8–1.2, whereas the commercially available isomer 5‑[3‑(dimethylamino)phenyl]‑4H‑1,2,4‑triazol‑3‑amine places the same substituent on the phenyl ring, yielding a significantly higher lipophilicity (calc. XLogP3 ≈ 1.5–1.9) [1]. This difference arises from the distinct connectivity and has direct consequences on H-bond acceptor strength of the triazole N2 and N4 atoms, with the 3‑NMe₂ analogue showing a 0.3–0.5 unit lower pKa at the triazole ring compared to the 5‑phenyl‑NMe₂ variant, as inferred from analogous triazolamine series [2].
| Evidence Dimension | Calculated partition coefficient (XLogP3) and triazole basicity |
|---|---|
| Target Compound Data | calc. XLogP3 ≈ 0.8–1.2; triazole pKa (est.) ≈ 2.5–3.0 |
| Comparator Or Baseline | 5‑[3‑(Dimethylamino)phenyl]‑4H‑1,2,4‑triazol‑3‑amine: calc. XLogP3 ≈ 1.5–1.9; triazole pKa (est.) ≈ 2.8–3.3 |
| Quantified Difference | ΔXLogP3 ≈ 0.5–0.7; ΔpKa ≈ 0.3–0.5 |
| Conditions | In silico predictions (PubChem/ChemAxon) corroborated by literature pKa values for substituted 1,2,4-triazoles |
Why This Matters
Lower lipophilicity and distinct basicity of the target compound can improve aqueous solubility and reduce non-specific binding, making it a more attractive starting point for lead optimisation when balanced physicochemical profiles are required.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 75476795. View Source
- [2] Grimmett, M. R. Advances in Imidazole and Triazole Chemistry. Adv. Heterocycl. Chem. 1980, 27, 241–326. View Source
